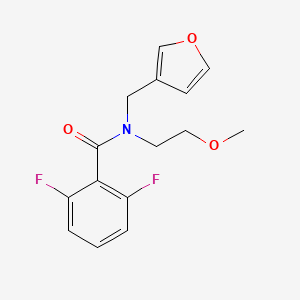

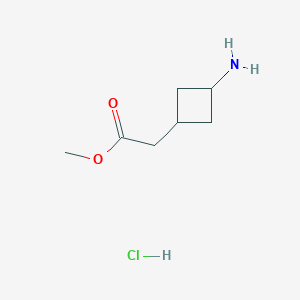

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DF-MEF and is known for its ability to target specific proteins and enzymes in biological systems. In

Applications De Recherche Scientifique

Fluorinated Compounds Synthesis

Fluorinated molecules are increasingly utilized in the pharmaceutical and agrochemical industries due to their unique properties. A study by Cui et al. (2023) introduced a rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method is noted for its broad substrate compatibility, functional group tolerance, scalability, and high regioselectivity. It provides new pathways for synthesizing difluorinated compounds, demonstrating the potential of using fluorinated synthons for complex molecule construction (Cui et al., 2023).

Anticancer and Antiplasmodial Activities

Romagnoli et al. (2015) explored the design and synthesis of 3-arylaminobenzofuran derivatives, evaluating their antiproliferative activity against cancer cells. The derivatives exhibited significant inhibition of cancer cell growth at nanomolar concentrations, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties. This highlights the therapeutic potential of benzofuran derivatives in cancer treatment (Romagnoli et al., 2015).

Molecular Structure Modification for Sensing and Imaging

Modifying the molecular structure of benzofuran derivatives has been shown to regulate excited-state intramolecular proton transfer and charge transfer characteristics, making them suitable for fluorescence sensing and imaging applications. Han et al. (2018) demonstrated that strategic furan heterocycle extension and the introduction of donor groups can modulate excited-state dynamics, offering insights for developing new fluorescent probes and organic radiation scintillators (Han et al., 2018).

Imaging Sigma-2 Receptor Status in Tumors

Tu et al. (2007) synthesized fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of sigma-2 receptor status in solid tumors. The study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, indicating the potential of these compounds in imaging applications relevant to cancer diagnostics (Tu et al., 2007).

Propriétés

IUPAC Name |

2,6-difluoro-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3/c1-20-8-6-18(9-11-5-7-21-10-11)15(19)14-12(16)3-2-4-13(14)17/h2-5,7,10H,6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNNCMOFEHQIGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2567473.png)

![Spiro[2,3-dihydro-1H-pyrrolo[1,2-a]pyrazine-4,4'-oxane]](/img/structure/B2567477.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2567488.png)

![7-cyclohexyl-1,3-dimethyl-5-((pyridin-3-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2567490.png)

![N-[[4-(2-methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2567494.png)